molecular formula C8H7ClN6O B3025195 (3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone CAS No. 76962-94-2

(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone

Cat. No.: B3025195
CAS No.: 76962-94-2
M. Wt: 238.63 g/mol
InChI Key: DEYNCJGOBKTQET-UHFFFAOYSA-N
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Description

The compound (3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone features a molecular structure based on a 3,5-diamino-6-chloropyrazine core, a scaffold recognized in medicinal chemistry for its biological activity. Compounds based on the 3,5-diamino-6-chloropyrazine structure have been investigated as epithelial sodium channel (ENaC) blockers . Such blockers are of significant research interest for their potential to promote mucosal hydration, with proposed applications in exploring therapeutic pathways for respiratory conditions such as asthma and bronchitis . Furthermore, the 3,5-diamino-6-chloropyrazine motif is a key component in well-characterized molecules like amiloride and its prodrugs, which are known for their diuretic and saluretic activities . The integration of the 1H-imidazole carbonyl group in this particular compound may influence its properties and interaction with biological targets, making it a candidate for developing enzyme inhibitors or other bioactive molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Proper safety data should be consulted before use. General safety precautions for handling similar laboratory chemicals include using personal protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

(3,5-diamino-6-chloropyrazin-2-yl)-imidazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN6O/c9-5-7(11)14-6(10)4(13-5)8(16)15-2-1-12-3-15/h1-3H,(H4,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYNCJGOBKTQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C2=C(N=C(C(=N2)Cl)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing data on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C8H7ClN6O
  • CAS Number : 76962-94-2
  • Molecular Weight : 232.63 g/mol

The compound exhibits its biological activity primarily through interactions with specific biological targets. Notably, it has been identified as a potent inhibitor of epithelial sodium channels (ENaC), which play a crucial role in regulating airway surface liquid (ASL) and mucociliary clearance (MC).

Key Findings:

  • ENaC Inhibition : Research indicates that this compound is significantly more potent than traditional ENaC blockers like amiloride. In preclinical studies, it demonstrated a potency increase of 60 to 100-fold compared to amiloride, with a slower off-rate from the channel, indicating a longer duration of action .
  • ASL Expansion : The compound was shown to enhance ASL expansion significantly over extended periods in vitro, suggesting its potential utility in treating conditions characterized by impaired mucociliary function, such as cystic fibrosis .

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

StudyObjectiveFindings
Preclinical Study on ENaC Blockade Evaluate the potency and reversibility of ENaC blockadeCompound exhibited 60 to 100-fold increased potency compared to amiloride; slower absorption and longer duration of action .
Mucociliary Clearance Assessment Assess effects on MC in vivoEnhanced MC observed in sheep models; synergistic effects noted when combined with hypertonic saline .
Comparative Analysis with Amiloride Compare efficacy and absorption characteristicsCompound showed greater ASL expansion and effectiveness in increasing MC immediately post-dosing .

Case Studies

Case studies involving this compound have highlighted its therapeutic potential:

  • Cystic Fibrosis Treatment : In a study involving canine models of cystic fibrosis, this compound was administered alongside hypertonic saline. Results indicated improved mucociliary clearance and airway hydration compared to controls .
  • Antibacterial Activity : Preliminary investigations into the antibacterial properties of related imidazole derivatives suggest that modifications in structure can lead to significant differences in activity against resistant strains like MRSA .

Comparison with Similar Compounds

Benzimidazole-Based Methanones

Example Compound : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole .

  • Structural Differences : The benzimidazole moiety in this analog is bulkier than the target compound’s imidazole, increasing steric hindrance. The target’s pyrazine ring introduces electron-withdrawing effects (Cl, NH₂) absent in benzimidazole derivatives.
  • Synthesis : Benzimidazoles are synthesized via condensation of diamine derivatives with aldehydes in DMF under nitrogen . The target compound may require similar conditions but with chloropyrazinamine and imidazole carbonyl precursors.
  • Properties: The amino groups in the target compound likely improve aqueous solubility compared to the lipophilic benzo[d][1,3]dioxolyl substituent in the analog.

Pyrazole-Thiophene Methanones

Example Compound: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone .

  • Structural Differences: Thiophene and pyrazole rings in the analog contrast with the pyrazine-imidazole system. The target’s chloro and amino groups create distinct electronic environments, favoring nucleophilic substitution or hydrogen bonding.
  • Synthesis: The analog uses 1,4-dioxane and triethylamine with malononitrile or cyanoacetate . The target compound may employ similar coupling agents but with pyrazine intermediates.
  • Properties: The cyano and ester groups in the analog reduce solubility, whereas the target’s amino groups enhance polar interactions.

Indole-Based Methanones

Example Compound: Cyclopentyl(1-Indole-3-yl)methanone .

  • Structural Differences : The indole’s fused benzene-pyrrole system introduces significant steric bulk, absent in the target’s simpler imidazole-pyrazine framework.
  • Spectroscopic Properties : Steric hindrance in indole derivatives suppresses specific spectral peaks . The target compound’s smaller structure may exhibit sharper NMR signals for NH₂ and Cl groups.
  • Reactivity: The chloro substituent on pyrazine in the target compound could facilitate nucleophilic aromatic substitution, a reactivity absent in indole methanones.

Data Table: Key Properties of Target Compound and Analogs

Compound Class Molecular Formula (Example) Molecular Weight Key Substituents Notable Properties
Target Compound C₈H₇ClN₆O ~254.63 3,5-NH₂, 6-Cl, imidazole High polarity, potential H-bond donor
Benzimidazole Methanone C₂₀H₁₄FNO₃ (example) ~359.34 Benzo[d][1,3]dioxolyl, F Lipophilic, antimicrobial activity
Pyrazole-Thiophene C₉H₈N₆OS (example) ~264.27 CN, COOEt, NH₂ Low solubility, electron-deficient
Indole Methanone C₁₄H₁₅NO (example) ~213.28 Cyclopentyl, indole Steric hindrance, weak spectral peaks

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling chloropyrazine derivatives with imidazole-containing precursors under controlled conditions. For example, analogous procedures use sodium metabisulfite as a catalyst in dry DMF under nitrogen at 120°C for 18 hours, as seen in benzimidazole synthesis . Optimization may involve varying solvents (e.g., DMF vs. dioxane), catalysts (e.g., calcium hydroxide for acylations ), or reaction times. Characterization via IR, NMR, and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS at intervals (e.g., 0, 7, 14 days). PubChem-derived structural data (e.g., InChIKey, hydrazine analogs ) can predict hydrolytic or thermal sensitivity.

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural features?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm substitution patterns on the pyrazine and imidazole rings. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while IR identifies functional groups (e.g., carbonyl stretches). Elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina to assess interactions with target enzymes (e.g., fungal CYP51 or bacterial topoisomerases). Prioritize parameters such as binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Validate predictions with in vitro antimicrobial assays, as demonstrated for imidazole-triazine hybrids .

Q. What strategies resolve contradictions in antimicrobial activity data across different studies?

  • Methodological Answer : Cross-validate results using standardized protocols (e.g., CLSI guidelines) and consistent microbial strains. Analyze variables like solvent effects (DMSO vs. water), inoculum size, and compound solubility. Comparative studies on structurally related compounds (e.g., benzo[d]imidazole derivatives ) can isolate structural determinants of activity.

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Methodological Answer : Synthesize analogs with modifications to the chloropyrazine (e.g., replacing Cl with F) or imidazole (e.g., introducing methyl groups) moieties. Test analogs against Gram-positive/-negative bacteria and fungi. Use regression analysis to correlate substituent electronic/hydrophobic properties with MIC values .

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s pharmacokinetic profile?

  • Methodological Answer : Use Caco-2 cells for permeability assays, liver microsomes for metabolic stability, and murine models for bioavailability studies. Monitor plasma concentrations via LC-MS/MS. Compare results with structurally similar compounds (e.g., pyrazole-imidazolones ) to identify metabolic liabilities.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Replicate procedures from multiple sources (e.g., DMF-based vs. dioxane-based methods) while controlling for factors like reagent purity, inert atmosphere quality, and heating uniformity. Use design-of-experiment (DoE) approaches to identify critical variables (e.g., catalyst loading, solvent polarity).

Q. What analytical methods differentiate between polymorphic forms of this compound, and how do they impact bioactivity?

  • Methodological Answer : Employ X-ray diffraction (PXRD) and DSC to identify polymorphs. Test each form in dissolution assays and antimicrobial screens. For example, amorphous forms may show higher solubility but lower stability compared to crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone
Reactant of Route 2
(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone

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